![molecular formula C20H22N4O2 B5560062 3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5560062.png)

3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-(1-Methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine and related compounds often involves multi-step synthetic routes that are designed to introduce the desired functional groups and molecular architecture. For example, novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been prepared, showcasing the methodologies for constructing complex molecules containing the imidazole and piperidine moieties (Trabanco et al., 2007).

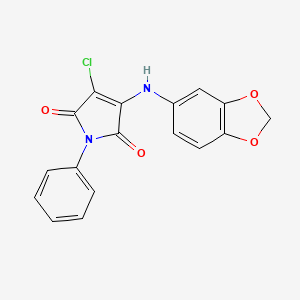

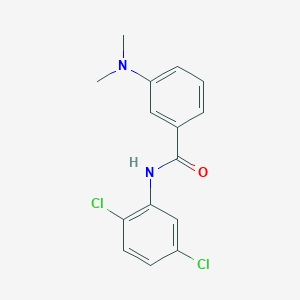

Molecular Structure Analysis

The molecular structure of such compounds is characterized by advanced spectroscopic techniques, including IR, NMR, and mass spectrometry, which provide detailed insights into the compound's molecular framework and functional groups. The crystal and molecular structure studies, such as those conducted by Naveen et al. (2015), offer valuable information on the conformation and geometry of the molecule, revealing that the piperidine ring adopts a chair conformation, demonstrating the compound's three-dimensional structure and the spatial arrangement of its atoms (Naveen et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 3-(1-Methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine includes its participation in various chemical reactions, highlighting its versatile functional groups that engage in cycloadditions, substitutions, and other transformations. For instance, the synthesis of imidazo[1,2-a]pyridines from isoxazolones demonstrates the potential for ring transformations and the creation of new heterocyclic systems (Khalafy et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. The aqueous solubility and oral absorption of compounds can be significantly enhanced by structural modifications, such as the insertion of a piperazine unit, as demonstrated by Shibuya et al. (2018) in their development of an ACAT-1 inhibitor (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific biological targets and the ability to inhibit or activate enzymes, are of paramount importance. The design and synthesis of piperidine derivatives as potent inhibitors of specific enzymes or receptors exemplify the targeted approach in drug discovery, aiming to modulate biological pathways with precision (Wei et al., 2007).

Aplicaciones Científicas De Investigación

1. Radiolabeling and Imaging

Compounds with imidazole and piperidine moieties have been utilized in radiolabeling techniques, demonstrating their potential in developing diagnostic agents. For example, a study developed mixed ligand fac-tricarbonyl complexes of technetium and rhenium, incorporating imidazole and piperidine derivatives for radiolabeling bioactive molecules. This approach suggests the potential of structurally similar compounds in diagnostic imaging and tracer studies (Mundwiler et al., 2004).

2. Pharmaceutical Development

Piperidine derivatives, including those with imidazole groups, have been extensively studied for their pharmacological properties. For instance, N-aryl-piperidine derivatives were synthesized and evaluated as potent agonists for the human histamine H3 receptor, indicating their relevance in developing treatments for neurological disorders (Ishikawa et al., 2010).

3. Antimicrobial and Antifungal Applications

The synthesis of imidazole-containing benzodiazepines and their evaluation for antimicrobial activity highlight the utility of these compounds in combating infections. Using piperidine as a catalyst in the synthesis process further underscores the chemical versatility and applicability of related compounds in developing new antimicrobial agents (Konda et al., 2011).

4. Corrosion Inhibition

Imidazole and piperidine derivatives have been applied as corrosion inhibitors, showcasing their potential in material science and engineering. A study on imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for carbon steel in saline media highlights the application of these compounds in protecting industrial materials (Kubba & Al-Joborry, 2020).

Propiedades

IUPAC Name |

[3-(1-methylimidazol-2-yl)piperidin-1-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-14-17(18(22-26-14)15-7-4-3-5-8-15)20(25)24-11-6-9-16(13-24)19-21-10-12-23(19)2/h3-5,7-8,10,12,16H,6,9,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFUBKUHGUUPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)

![3-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-9-methyl-9H-carbazole hydrochloride](/img/structure/B5560017.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560019.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)benzyl]piperidin-4-ol](/img/structure/B5560027.png)

![7-methyl-3-(2-methylphenyl)[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5560038.png)

![7-(benzylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5560071.png)

![(1S*,5R*)-3-acetyl-6-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5560081.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560083.png)

![N-[3-(4-morpholinyl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5560086.png)